molecular formula C20H10Cl2O5 B058168 2',7'-Dichlorofluorescein CAS No. 76-54-0

2',7'-Dichlorofluorescein

Cat. No. B058168
CAS RN: 76-54-0
M. Wt: 401.2 g/mol
InChI Key: VFNKZQNIXUFLBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

DCF derivatives can be synthesized through various chemical reactions, including Mannich reactions and aromatic Claisen rearrangements. These methods allow for the creation of both symmetrical and unsymmetrical DCF derivatives, providing a basis for studying the effects of binding and conformation on fluorescence quenching and intensity (Sparano, Shahi, & Koide, 2004).

Molecular Structure Analysis

The molecular structure of DCF and its derivatives plays a crucial role in determining their photophysical properties. Studies involving infrared multiple photon dissociation (IRMPD) action spectroscopy and computational analyses have shed light on the intrinsic behaviors of DCF in the gas phase, revealing insights into its prototropic forms and how molecular structure influences fluorescence properties (Yao, Steill, Oomens, & Jockusch, 2011).

Chemical Reactions and Properties

DCF undergoes various chemical reactions, including photoreduction and oxidation, which are critical for its application in detecting oxidative stress and reactive oxygen species (ROS). The photoreduction of DCF in the presence of reducing agents leads to the production of a semiquinone-type free radical, while its oxidation by horseradish peroxidase (HRP) in the presence of H2O2 generates the highly fluorescent DCF, indicative of oxidative stress conditions (Marchesi, Rota, Fann, Chignell, & Mason, 1999; Rota, Chignell, & Mason, 1999).

Physical Properties Analysis

The physical properties of DCF, including its fluorescence quantum yield, absorption, and emission spectra, are significantly influenced by its molecular structure and environment. For instance, the presence of chlorine atoms enhances its fluorescence emission, making DCF an efficient probe for detecting specific ions such as Cd2+ over other common metal ions (Goswami, Baruah, & Das, 2010).

Chemical Properties Analysis

The chemical behavior of DCF, including its interaction with reactive oxygen species and metal ions, is a key area of research. Studies have demonstrated that DCF is not directly sensitive to singlet molecular oxygen but can be oxidized by ROS to produce its fluorescent form, DCF, under certain conditions. This reactivity underscores the importance of understanding the chemical properties of DCF for its application in sensing and detection technologies (Bilski, Bélanger, & Chignell, 2002).

Scientific Research Applications

  • Measurement of Reactive Oxygen Species (ROS) : One of the widespread methods for ROS detection is based on the oxidation of the non-fluorescent probe 2',7'-dichlorodihydrofluorescein to yield the highly fluorescent 2',7'-dichlorofluorescein. This method has been used for over 40 years, although there have been discussions regarding its specificity and mechanisms of action (Chen et al., 2010).

  • Detection in Individual Neutrophils : 2',7'-Dichlorofluorescein has been used as an indicator of intracellular H2O2 production in neutrophils. It facilitates the comparison of cell population responses with individual cell responses determined by flow cytometry and fluorescence microscopy (Patel et al., 1987).

  • Photoreduction Studies : Studies involving the photoreduction of 2',7'-dichlorofluorescein have implications for oxidative stress measurements, particularly in understanding the formation of radicals and the behavior of the compound under various conditions (Marchesi et al., 1999).

  • Fluorescence Quenching in Derivatives : Research on symmetrical and unsymmetrical 2',7'-dichlorofluorescein derivatives has revealed correlations between conformation, electron transfer mechanisms, and fluorescent intensities, which are essential for understanding the compound's behavior in various biological applications (Sparano et al., 2004).

  • Detection in Cancer Cells : It's used for detecting reactive oxygen species production induced by doxorubicin in cancer cells, providing insights into the drug's mechanism of action and cellular responses (Ubezio & Civoli, 1994).

  • Protamine Detection in Optical Films : Lipophilic 2',7'-dichlorofluorescein esters have been synthesized and incorporated into polymeric membrane films for the optical sensing and detection of polycationic protamine, demonstrating the compound's versatility in sensor technology (Wang et al., 1996).

Future Directions

2’,7’-Dichlorofluorescein has been employed as a reactant in reactive oxygen species (ROS) formation reactions in biological applications . It has been utilized in oxidative stress and cell spreading measurement . It has been extensively explored to analyze oxidative, respiratory burst, secretory peroxidase, and multidrug resistance-associated proteins (MRPs) . It has been widely investigated for detecting/quantification of H2O2, glucose, lipid, cholesterol, other hydroperoxides, and polycationic protamine . Moreover, it has been applied to differentiate dopamine from ascorbic acid . It has also shown immense potential in biolabeling, cancer imaging, and drug delivery . Several studies demonstrated the great promise of DCF as a fluorescent probe for real-time monitoring/quantification of mercury, cadmium, zinc, arsenite, acetate, fluoride, thiocyanate, azide ions, hydrogen peroxide, ammonia, ozone, sulfur dioxide, and drug molecules . Furthermore, the use of DCF to manufacture dye-sensitized solar cells and Schottky barrier devices opens up avenues for its industrial applications .

properties

IUPAC Name

2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
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InChI

InChI=1S/C20H10Cl2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNKZQNIXUFLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058798
Record name 2′,7′-Dichlorofluorescein
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Molecular Weight

401.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 2',7'-Dichlorofluorescein
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Product Name

2',7'-Dichlorofluorescein

CAS RN

76-54-0
Record name 2′,7′-Dichlorofluorescein
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Record name 2',7'-Dichlorofluorescein
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',7'-dichloro-3',6'-dihydroxy-
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Record name 2′,7′-Dichlorofluorescein
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Record name 2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
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Record name 2',7'-DICHLOROFLUORESCEIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43,800
Citations
C Rota, CF Chignell, RP Mason - Free Radical Biology and Medicine, 1999 - Elsevier
… intracellular esterases to liberate DCFH which, upon reaction with oxidizing species, forms its 2-electron oxidation product, the highly fluorescent compound 2′-7′-dichlorofluorescein …
Number of citations: 451 www.sciencedirect.com
MJ Zamek-Gliszczynski, H Xiong, NJ Patel… - … of Pharmacology and …, 2003 - ASPET
Hepatic disposition of 5 (and 6)-carboxy-2′,7′-dichlorofluorescein (CDF) and its diacetate promoiety (CDFDA) was studied in isolated perfused rat livers. Livers from Wistar wild-type …
Number of citations: 188 jpet.aspetjournals.org
P Bilski, AG Belanger, CF Chignell - Free Radical Biology and Medicine, 2002 - Elsevier
… The nonfluorescent 2′-7′-dichlorodihydrofluorescin (DCFH) has been used extensively to detect oxidizing species in cells by monitoring the formation of 2′-7′-dichlorofluorescein (…
Number of citations: 148 www.sciencedirect.com
C Loetchutinat, S Kothan, S Dechsupa… - Radiation Physics and …, 2005 - Elsevier
This article examines a non-invasive spectrofluorometric method using the 2′,7′-dichlorofluorescein diacetate (DCHF-DA) assay for quantifying the intracellular reactive oxygen …
Number of citations: 242 www.sciencedirect.com
C Rota, YC Fann, RP Mason - Journal of Biological Chemistry, 1999 - ASBMB
The oxidation of the fluorescent dye 2′,7′-dichlorofluorescein (DCF) by horseradish peroxidase was investigated by optical absorption, electron spin resonance (ESR), and oxygen …
Number of citations: 257 www.jbc.org
NW Kooy, JA Royall, H Ischlropoulos - Free radical research, 1997 - Taylor & Francis
The simultaneous production of nitric oxide and superoxide anion leads to the formation of peroxynitrite, a potent oxidant which may be an important mediator of cellular injury. …
Number of citations: 219 www.tandfonline.com
E Marchesi, C Rota, YC Fann, CF Chignell… - Free Radical Biology …, 1999 - Elsevier
The photoreduction of 2′-7′-dichlorofluorescein (DCF) was investigated in buffer solution … irradiation (λ > 300 nm) 2′-7′-dichlorofluorescein undergoes one-electron reduction to …
Number of citations: 198 www.sciencedirect.com
H Leonhardt, L Gordon… - The Journal of Physical …, 1971 - ACS Publications
The acidic forms of dichlorofluorescein are stronger acids than the corresponding forms of fluorescein. For the cationic and monoanionic acids, the difference in pK is 1.7; for the neutral …
Number of citations: 153 pubs.acs.org
S Burow, G Valet - Eur J Cell Biol, 1987 - classimed.de
Model experiments with the nonfluorescent DCFH-DA cleav~ age product DCFH (2, 7—dichlorofluoresein) showed that DCFH was quickly photo-oxidized to fluorescent DCF (2, 7-…
Number of citations: 125 www.classimed.de
MJ Reiniers, LR de Haan, LF Reeskamp… - Antioxidants, 2021 - mdpi.com
Numerous liver pathologies encompass oxidative stress as molecular basis of disease. The use of 2′,7′-dichlorodihydrofluorescein-diacetate (DCFH 2 -DA) as fluorogenic redox …
Number of citations: 10 www.mdpi.com

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